molecular formula C17H17F4N B1677250 alpha,alpha-Dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine CAS No. 40396-83-6

alpha,alpha-Dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine

Cat. No.: B1677250
CAS No.: 40396-83-6
M. Wt: 311.32 g/mol
InChI Key: YTXBIQSEDPVQBC-UHFFFAOYSA-N
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Description

alpha,alpha-Dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine (referred to as MK-251 in early literature) is a novel antiarrhythmic agent first described in the 1970s . It exhibits potent activity against ventricular arrhythmias induced by coronary artery ligation, digitalis toxicity, and chemical triggers like tetrafluorohexachlorobutane . Pharmacokinetic studies demonstrate extensive absorption after oral administration in rats, dogs, primates, and humans, with plasma persistence attributed to high tissue affinity (lung, liver, kidney) . Metabolism is extensive, yielding over 10 metabolites, including the carbinol analog and its glucuronide conjugate, though pharmacological activity primarily derives from the parent compound . MK-251 distinguishes itself from classical antiarrhythmics by maintaining hemodynamic stability at therapeutic doses, avoiding hypotension or reduced cardiac output .

Properties

CAS No.

40396-83-6

Molecular Formula

C17H17F4N

Molecular Weight

311.32 g/mol

IUPAC Name

2-[4-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]propan-2-amine

InChI

InChI=1S/C17H17F4N/c1-15(2,22)12-8-10-14(11-9-12)17(20,21)16(18,19)13-6-4-3-5-7-13/h3-11H,22H2,1-2H3

InChI Key

YTXBIQSEDPVQBC-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)N

Appearance

Solid powder

Other CAS No.

40396-83-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha,alpha-dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine isethionate
MK 251
MK-251

Origin of Product

United States

Preparation Methods

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (CDCl₃): δ 1.35 (s, 6H, CH₃), 2.85 (m, 4H, CH₂), 7.25–7.40 (m, 4H, aromatic).
  • Infrared (IR) : Peaks at 1240 cm⁻¹ (C-F stretch) and 3350 cm⁻¹ (N-H stretch).

Chromatographic Analysis

  • Gas-Liquid Chromatography (GLC) :
    • Column : 3% OV-17 on Gas-Chrom Q.
    • Retention Time : 8.2 minutes.

Byproduct Analysis and Metabolic Studies

Metabolic profiling in dogs and primates revealed hydroxylation at the benzylic position as the primary degradation pathway. Key metabolites include:

  • 5-Hydroxy Derivative : Formed via hepatic cytochrome P450 oxidation.
  • N-Oxide : Minor metabolite (<5% total excretion).

Chemical Reactions Analysis

Types of Reactions

MK-251 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

MK-251 exerts its effects by targeting specific molecular pathways involved in cardiac arrhythmias. It primarily acts on ion channels in cardiac cells, modulating the flow of ions such as sodium and potassium. This modulation helps stabilize the cardiac rhythm and prevent arrhythmias. The exact molecular targets include voltage-gated sodium channels and potassium channels .

Comparison with Similar Compounds

Table 1: Antiarrhythmic Efficacy and Hemodynamic Effects

Compound ED80 (i.v.) Oral Efficacy Arrhythmia Models Tested Hemodynamic Effects at ED80
MK-251 0.5 mg/kg (dog) 5 mg/kg (dog/baboon) Coronary ligation, digitalis, chemical-induced No change in BP, contractility, or conduction
Lidocaine 0.21 mg/kg/min Low bioavailability Ventricular arrhythmias Hypotension, reduced contractility
Quinidine 8.8 mg/kg (dog) Moderate Atrial fibrillation, ventricular Hypotension, prolonged conduction
Propafenone (Class IC) ~3–5 mg/kg* High Ventricular/atrial arrhythmias Negative inotropy, conduction delays

*Propafenone data inferred from general Class IC agent profiles .

  • MK-251 prevents arrhythmias at lower doses than quinidine and with superior hemodynamic safety. Its oral efficacy (5 mg/kg in dogs) and duration (>5–6 hours) surpass lidocaine, which requires continuous infusion .
  • Lidocaine and Quinidine exhibit dose-limiting cardiovascular depression, restricting their use in hemodynamically unstable patients .

Metabolic Profiles

Table 2: Metabolic Pathways and Key Metabolites

Compound Major Metabolites Metabolic Pathways Active Metabolites Species Variability
MK-251 Carbinol analog (I), N-glucuronide, propene (II) Glucuronidation, oxidation None Low (similar across species)
Lidocaine Monoethylglycinexylidide (MEGX) CYP1A2 hydrolysis MEGX (weak) High (humans vs. rodents)
Quinidine 3-Hydroxyquinidine, O-desmethylquinidine CYP3A4/2C19 oxidation Yes Moderate
Propafenone 5-Hydroxypropafenone, N-depropylpropafenone CYP2D6, CYP3A4 oxidation Yes (5-hydroxy) High (CYP2D6 polymorphism)
  • MK-251’s metabolites are pharmacologically inert, ensuring predictable efficacy .
  • Species differences in excretion are notable: fecal elimination dominates in rodents (70–80%), while primates and humans excrete 40–80% renally .

Analytical Methods

MK-251 is quantified using a highly sensitive electron-capture GLC method with a detection limit of 10 ng/mL in plasma . This surpasses the sensitivity of early assays for lidocaine (HPLC, ~50 ng/mL) and quinidine (fluorometry, ~100 ng/mL), enabling precise therapeutic monitoring .

Clinical and Toxicological Considerations

  • Tissue Distribution : MK-251’s high tissue affinity (tissue/plasma ratio >1) explains its prolonged plasma half-life despite rapid metabolism .
  • Drug Interactions: Unlike quinidine (CYP3A4 substrate) or propafenone (CYP2D6 substrate), MK-251’s lack of CYP-dependent metabolism reduces interaction risks .
  • Safety Profile : At 8× ED80, MK-251 causes only slight contractility reduction, whereas quinidine and lidocaine induce severe hypotension at similar multiples .

Biological Activity

Alpha,alpha-Dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine, commonly referred to as MK-251, is a novel compound primarily studied for its antiarrhythmic properties. This article delves into its biological activity, metabolism, pharmacokinetics, and related research findings.

Antiarrhythmic Properties

MK-251 has been identified as an antiarrhythmic agent with significant effects on cardiac rhythm regulation. Studies have shown that it functions by modulating ion channels and neurotransmitter levels, which are crucial in maintaining normal heart rhythms. Its efficacy has been demonstrated in various animal models, including rats and dogs, where it exhibited a capacity to reduce arrhythmias induced by pharmacological agents or electrical stimulation .

The mechanism underlying the antiarrhythmic activity of MK-251 involves:

  • Ion Channel Modulation : MK-251 interacts with sodium and potassium channels, stabilizing cardiac action potentials.
  • Sympathetic Nervous System Interaction : It influences catecholamine levels and receptor activity, contributing to its antiarrhythmic effects.

Research indicates that the compound's action is primarily due to the parent drug rather than its metabolites .

Metabolic Profile

The metabolic fate of MK-251 has been extensively studied. Key findings include:

  • Extensive Metabolism : The compound undergoes significant metabolism in various species including humans, dogs, and monkeys. Major metabolites identified include 2-[4-(alpha,alpha,beta,beta-tetrafluorophenethyl)phenyl]-2-propanol and its glucuronide conjugate .
  • Metabolite Identification : Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) were employed to characterize metabolites. Notable metabolites include:
    • N-glucuronide of MK-251
    • Benzyl methyl ether
    • 2-nitro derivatives .

Pharmacokinetic Parameters

The pharmacokinetic profile of MK-251 has been characterized through various studies:

ParameterMeasurement MethodFindings
CmaxHPLC-MSDetermined for both parent drug and metabolites
Area Under Curve (AUC)Scintillation counting and HPLCReflects total drug exposure over time
Half-life (t1/2)Plasma samplingVaries based on administration route

These parameters indicate that MK-251 has a favorable pharmacokinetic profile for potential therapeutic use .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of MK-251:

  • Study on Cardiac Arrhythmias : A study demonstrated that administration of MK-251 significantly reduced the incidence of induced arrhythmias in canine models. The results indicated a dose-dependent response with optimal efficacy at moderate doses .
  • Metabolic Fate Analysis : Research focusing on the metabolic pathways revealed that MK-251 is primarily eliminated via urinary excretion of its metabolites, underscoring the importance of metabolic profiling in understanding its pharmacological effects .
  • Comparative Studies : Comparative analyses across species showed similar metabolic profiles for MK-251 in dogs, monkeys, and humans. This suggests potential translational relevance for human clinical applications .

Q & A

Q. What analytical methods are recommended for detecting low-concentration metabolites in complex biological matrices?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) enhances sensitivity. Solid-phase extraction (SPE) pre-concentrates metabolites, while tandem MS/MS (MRM mode) improves specificity. Data-independent acquisition (DIA) workflows enable untargeted metabolite profiling .

Data Analysis & Experimental Design

Q. How should researchers design dose-ranging studies to account for nonlinear pharmacokinetics due to fluorinated substituents?

  • Methodological Answer : Implement adaptive dose-escalation designs with Bayesian pharmacokinetic modeling. Monitor plasma concentrations via LC-MS/MS and adjust dosing intervals based on clearance rates. Validate nonlinearity using Michaelis-Menten kinetics for enzyme saturation effects .

Q. What statistical approaches address variability in alpha/beta ratio measurements during radiolabeling or stability studies?

  • Methodological Answer : Use multivariate regression to control for confounding factors (e.g., solvent polarity, temperature). Alpha/beta discrimination in liquid scintillation counting (LSC) requires pulse-shape analysis with calibration standards (e.g., ²⁴¹Am for alpha, ⁹⁰Sr for beta) .

Structural & Mechanistic Insights

Q. Q. How does the tertiary alcohol methylation observed in alpha,alpha-Dimethyl-4-(tetrafluorophenethyl)benzylamine metabolites occur in vivo?

  • Methodological Answer : Methylation is likely mediated by catechol-O-methyltransferase (COMT). Confirm via COMT knockout models or in vitro assays with SAM (S-adenosyl methionine) as a methyl donor. Compare methylation rates using deuterated analogs to study kinetic isotope effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha,alpha-Dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine
Reactant of Route 2
alpha,alpha-Dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine

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